![molecular formula C22H20N4O4 B5105433 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5105433.png)
4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid
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Overview
Description
4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid, also known as BQ-123, is a peptide antagonist of the endothelin-1 receptor. It was first synthesized in 1994 by Clozel et al. and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid acts as a selective antagonist of the endothelin-1 receptor, specifically the ETA receptor subtype. Endothelin-1 is a potent vasoconstrictor and is involved in the regulation of vascular tone and blood pressure. By blocking the ETA receptor, 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid can inhibit the vasoconstrictor effects of endothelin-1, leading to vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid has been shown to have significant biochemical and physiological effects in various animal models and in vitro studies. It has been demonstrated to improve endothelial function, reduce oxidative stress, and inhibit smooth muscle cell proliferation. In addition, 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid has been shown to have anti-inflammatory and anti-fibrotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid in lab experiments is its high selectivity for the ETA receptor subtype. This allows for specific targeting of the endothelin-1 signaling pathway without affecting other receptors or pathways. However, one limitation of 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several potential future directions for the research and development of 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid. One area of interest is its potential therapeutic applications in pulmonary hypertension and other cardiovascular diseases. Another area of research is the use of 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid as a tool to study the role of endothelin-1 in cancer progression and metastasis. Additionally, there is ongoing research into the development of longer-acting and more potent analogs of 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid.
Synthesis Methods
4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling the amino acids in a specific sequence to form the peptide chain, followed by deprotection and purification steps. The final product is obtained as a white powder.
Scientific Research Applications
4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid has been widely used in scientific research to study the role of endothelin-1 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.
properties
IUPAC Name |
4-(2-amino-3-butoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-2-3-12-30-22(29)17-18-20(25-16-7-5-4-6-15(16)24-18)26(19(17)23)14-10-8-13(9-11-14)21(27)28/h4-11H,2-3,12,23H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQNREOFNBEFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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